molecular formula C12H14IN3 B13185782 N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine

N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine

Cat. No.: B13185782
M. Wt: 327.16 g/mol
InChI Key: QUEZPDKRZCLMSC-UHFFFAOYSA-N
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Description

N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C12H14IN3. It is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine typically involves the iodination of a quinoline precursor followed by the introduction of ethyl and methyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. For example, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the alkylation steps may require the use of alkyl halides and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new quinoline derivatives with different functional groups .

Scientific Research Applications

N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N4-Ethyl-5-chloro-8-methylquinoline-3,4-diamine
  • N4-Ethyl-5-bromo-8-methylquinoline-3,4-diamine
  • N4-Ethyl-5-fluoro-8-methylquinoline-3,4-diamine

Uniqueness

N4-Ethyl-5-iodo-8-methylquinoline-3,4-diamine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the presence of the iodine atom can affect the compound’s electronic properties, making it useful in materials science .

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

4-N-ethyl-5-iodo-8-methylquinoline-3,4-diamine

InChI

InChI=1S/C12H14IN3/c1-3-15-12-9(14)6-16-11-7(2)4-5-8(13)10(11)12/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

QUEZPDKRZCLMSC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=NC2=C(C=CC(=C21)I)C)N

Origin of Product

United States

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